Hippeastrine (Hydrobromide)

Description

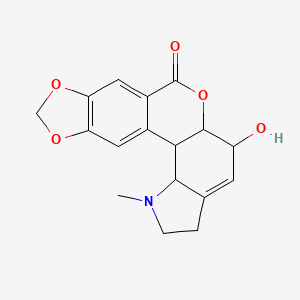

Structure

3D Structure

Properties

IUPAC Name |

9-hydroxy-4-methyl-11,16,18-trioxa-4-azapentacyclo[11.7.0.02,10.03,7.015,19]icosa-1(20),7,13,15(19)-tetraen-12-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO5/c1-18-3-2-8-4-11(19)16-14(15(8)18)9-5-12-13(22-7-21-12)6-10(9)17(20)23-16/h4-6,11,14-16,19H,2-3,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGQPIOQRPAGNGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(C3C(C21)C4=CC5=C(C=C4C(=O)O3)OCO5)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Hippeastrine hydrobromide CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Hippeastrine hydrobromide, a natural alkaloid with demonstrated cytotoxic and antiviral properties. This document consolidates key chemical data, detailed experimental protocols for assessing its biological activity, and an exploration of its potential mechanisms of action, including relevant signaling pathways.

Core Chemical and Physical Data

Hippeastrine hydrobromide is the hydrobromide salt of Hippeastrine, an alkaloid belonging to the Amaryllidaceae family. It has garnered interest in the scientific community for its potent biological activities.

| Property | Value | Citation |

| CAS Number | 22352-41-6 | [1] |

| Molecular Weight | 396.237 g/mol | [2] |

| Chemical Formula | C17H18BrNO5 | |

| Synonyms | Hippeastrine HBr | [1] |

For the parent compound, Hippeastrine:

| Property | Value | Citation |

| CAS Number | 477-17-8 | [1][3] |

| Molecular Weight | 315.32 g/mol | [1][3] |

| Chemical Formula | C17H17NO5 | [1][3] |

Biological Activity and Potential Applications

Hippeastrine hydrobromide has shown significant cytotoxicity against a variety of human and murine tumor cell lines.[2] While the precise mechanisms are still under investigation, related alkaloids have been shown to induce apoptosis and interfere with key cancer-related signaling pathways. Additionally, Hippeastrine has demonstrated potential as an antiviral agent, notably against Zika virus.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biological effects of Hippeastrine hydrobromide. Below are representative protocols for key assays.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Hippeastrine hydrobromide

-

Human breast cancer cell lines (e.g., MCF-7, MDA-MB-231)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Prepare serial dilutions of Hippeastrine hydrobromide in culture medium.

-

Remove the old medium from the wells and add 100 µL of the prepared Hippeastrine hydrobromide dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Hippeastrine hydrobromide-treated cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Treat cells with the desired concentrations of Hippeastrine hydrobromide for the specified time.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Centrifuge and resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Potential Signaling Pathways and Mechanisms of Action

While specific studies on the signaling pathways affected by Hippeastrine hydrobromide are limited, research on similar isoquinoline (B145761) alkaloids, such as berberine, suggests potential mechanisms of action in cancer cells. These compounds have been shown to induce apoptosis and inhibit cell proliferation and metastasis by modulating key signaling pathways.

A plausible mechanism for Hippeastrine hydrobromide's cytotoxic effects could involve the induction of apoptosis through the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Furthermore, it may interfere with pro-survival signaling cascades that are often dysregulated in cancer.

Hypothesized Apoptosis Induction Pathway

The following diagram illustrates a potential signaling cascade for apoptosis induction, a likely mechanism for the cytotoxic effects of Hippeastrine hydrobromide.

Caption: Hypothesized apoptosis induction by Hippeastrine hydrobromide.

Experimental Workflow for Mechanism of Action Studies

To elucidate the specific molecular targets and signaling pathways affected by Hippeastrine hydrobromide, a structured experimental approach is necessary.

Caption: Workflow for investigating the mechanism of action.

This guide serves as a foundational resource for researchers working with Hippeastrine hydrobromide. Further investigation is warranted to fully characterize its therapeutic potential and molecular mechanisms.

References

A Technical Guide to the Natural Sources and Isolation of Hippeastrine from Amaryllidaceae

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of Hippeastrine, a potent bioactive alkaloid derived from the Amaryllidaceae plant family. It details its natural sources, presents quantitative data on its occurrence, and offers detailed protocols for its extraction and isolation. This guide is intended to serve as a valuable resource for professionals in natural product chemistry, pharmacology, and drug development.

Introduction to Hippeastrine and the Amaryllidaceae Family

The Amaryllidaceae family, comprising approximately 85 genera and 1100 species of perennial bulbous plants, is a renowned source of structurally unique isoquinoline (B145761) alkaloids.[1][2] These compounds, known as Amaryllidaceae alkaloids (AAs), are formed biogenetically through the intramolecular oxidative coupling of the key intermediate O-methylnorbelladine, which itself derives from the amino acids L-phenylalanine and L-tyrosine.[1][3]

Among the diverse AAs, Hippeastrine, a homolycorine-type alkaloid, has garnered significant attention for its pronounced biological activities. It has been identified as a cytotoxic and antineoplastic agent, exhibiting inhibitory effects against topoisomerase I.[4][5] Furthermore, studies have reported its antifungal, antiretroviral, and insect antifeedant properties, making it a compound of high interest for therapeutic development.[1][6] Hippeastrine is an indole (B1671886) alkaloid characterized by a pentacyclic structure.[4]

Natural Sources of Hippeastrine

Hippeastrine is predominantly found within the Hippeastrum genus, a group of ornamental plants native to South America.[1] However, its presence has also been documented in other Amaryllidaceae genera. The bulbs are typically the primary plant part used for alkaloid extraction due to their higher concentration of these metabolites.

Table 1: Quantitative Occurrence of Hippeastrine in Amaryllidaceae Species

| Plant Species | Plant Part | Yield / Concentration of Hippeastrine | Analysis Method | Reference(s) |

| Hippeastrum cv. Daphne | Fresh Bulbs | 15 mg isolated from 175 g of bulbs (approx. 0.0086% yield) | Preparative TLC | [7][8] |

| Hippeastrum vittatum | Bulbs | 0.15 g isolated from 12 kg of bulbs (approx. 0.0013% yield) | Not specified | [9] |

| Hippeastrum cv. Pretty Nymph | Bulb Extract | 22% of Total Ion Current (TIC) | GC-MS | [2][10] |

| Hippeastrum puniceum | Not specified | Reported presence | Not specified | [4] |

| Hymenocallis littoralis | Not specified | Reported presence | Not specified | [4] |

| Lycoris radiata | Flowers | Isolated compound | Not specified | [11] |

Biosynthesis of Amaryllidaceae Alkaloids

The biosynthesis of Amaryllidaceae alkaloids is a complex process that begins with the aromatic amino acids L-phenylalanine and L-tyrosine. These precursors are converted into a key intermediate, O-methylnorbelladine. Through intramolecular phenol (B47542) oxidative coupling, this intermediate gives rise to the diverse structural skeletons characteristic of this alkaloid class, including the homolycorine (B1213549) backbone of Hippeastrine.[1][12][13]

Experimental Protocols: Isolation and Purification

The isolation of Hippeastrine from plant material typically involves a multi-step process combining solvent extraction, acid-base partitioning, and chromatographic purification. The following protocol is a synthesized methodology based on established procedures for isolating alkaloids from Hippeastrum bulbs.[7][8]

4.1. Materials and Equipment

-

Fresh bulbs of a Hippeastrine-containing species (e.g., Hippeastrum cv. Daphne)

-

Ethanol (EtOH)

-

Hydrochloric acid (HCl), 2% solution

-

Sodium bicarbonate (NaHCO₃), 10% solution

-

Diethyl ether (Et₂O)

-

Ethyl acetate (B1210297) (EtOAc)

-

Solvents for Preparative TLC: Toluene (To), Ethanol (EtOH), Diethylamine (Et₂NH)

-

Rotary evaporator

-

Separatory funnel

-

pH meter or pH strips

-

Preparative Thin-Layer Chromatography (TLC) plates and chamber

-

Standard laboratory glassware

4.2. Extraction Workflow

The general workflow for isolating Hippeastrine involves an initial ethanolic extraction followed by a liquid-liquid acid-base purification to isolate the crude alkaloid fraction, which is then purified by chromatography.

References

- 1. Alkaloids from the Hippeastrum genus: chemistry and biological activity [scielo.org.mx]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. Hippeastrine | C17H17NO5 | CID 441594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Structural Diversity and Biological Potential of Alkaloids from the Genus Hippeastrum, Amaryllidaceae: an Update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. kmweb.moa.gov.tw [kmweb.moa.gov.tw]

- 8. acgpubs.org [acgpubs.org]

- 9. The Occurrence and Bioactivities of Amaryllidaceae Alkaloids from Plants: A Taxonomy-Guided Genera-Wide Review | MDPI [mdpi.com]

- 10. acgpubs.org [acgpubs.org]

- 11. Alkaloidal Constituents of the Flowers of Lycoris radiata HERB. : Amaryllidaceae [jstage.jst.go.jp]

- 12. Navigating Amaryllidaceae alkaloids: bridging gaps and charting biosynthetic territories - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biosynthesis of the Amaryllidaceae alkaloids | Plant Science Today [horizonepublishing.com]

Hippeastrine Hydrobromide: A Technical Deep Dive into its Anticancer Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hippeastrine (B59) hydrobromide, an Amaryllidaceae alkaloid, has emerged as a compound of interest in oncology research due to its cytotoxic effects against various cancer cell lines. This technical guide synthesizes the current understanding of its mechanism of action, focusing on its role in inducing apoptosis, mediating cell cycle arrest, and its potential interplay with critical cancer-related signaling pathways. This document provides a detailed overview of the experimental data and methodologies to facilitate further research and development of hippeastrine hydrobromide as a potential anticancer therapeutic.

Introduction

Hippeastrine is a naturally occurring indole (B1671886) alkaloid isolated from plants of the Amaryllidaceae family.[1] Like other members of this family, hippeastrine has demonstrated cytotoxic and antineoplastic properties.[1] This guide focuses on the hydrobromide salt of hippeastrine and delves into the molecular mechanisms that underpin its anticancer activity.

Core Mechanism of Action

The anticancer effects of hippeastrine hydrobromide appear to be multi-faceted, primarily revolving around the induction of programmed cell death (apoptosis) and the disruption of the cancer cell cycle. Evidence also suggests a potential role in the inhibition of key enzymes and signaling pathways crucial for tumor progression.

Inhibition of Topoisomerase I

One of the identified mechanisms of action for hippeastrine is the inhibition of Topoisomerase I (Topo I).[2] Topoisomerases are essential enzymes that regulate DNA topology during replication and transcription.[3] Their inhibition leads to DNA damage and ultimately triggers cell death.[4]

Table 1: Topoisomerase I Inhibition by Hippeastrine

| Compound | Target | IC50 Value | Reference |

| Hippeastrine | Topoisomerase I | 7.25 ± 0.20 µg/mL | [2] |

| Camptothecin (Control) | Topoisomerase I | 6.72 ± 0.23 µg/mL | [2] |

Induction of Apoptosis

Amaryllidaceae alkaloids are well-documented inducers of apoptosis in cancer cells.[5][6][7] This process of programmed cell death is a critical tumor-suppressor mechanism. The apoptotic cascade involves a series of molecular events, including the activation of caspases and the regulation by Bcl-2 family proteins.

While direct western blot data for hippeastrine hydrobromide's effect on specific apoptotic proteins is not yet available in the public domain, the general mechanism for related alkaloids involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[8][9] This shift in the Bax/Bcl-2 ratio is a key indicator of the mitochondrial pathway of apoptosis.

Experimental Protocol: Western Blot Analysis of Apoptosis-Related Proteins

This protocol outlines a general method for assessing the impact of hippeastrine hydrobromide on key apoptotic proteins.

-

Cell Culture and Treatment: Plate cancer cells (e.g., Hep G2, HT-29) at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of hippeastrine hydrobromide for 24-48 hours. Include a vehicle-treated control group.

-

Protein Extraction: Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies against Bax, Bcl-2, cleaved Caspase-3, and a loading control (e.g., β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detection and Analysis: Visualize the protein bands using an ECL detection system and quantify the band intensities to determine the relative protein expression levels.

Cell Cycle Arrest

Hippeastrine and related alkaloids have been shown to induce cell cycle arrest, a mechanism that prevents cancer cells from proliferating.[6] The G2/M phase of the cell cycle is a common checkpoint for DNA damage, and its arrest can lead to apoptosis.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol describes a standard method to analyze the effect of hippeastrine hydrobromide on the cell cycle.

-

Cell Culture and Treatment: Seed cancer cells in 6-well plates and treat with different concentrations of hippeastrine hydrobromide for 24 hours.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.

-

Staining: Wash the fixed cells and resuspend in a solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined by analyzing the DNA histograms.

Inhibition of STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is constitutively activated in many cancers and plays a crucial role in tumor cell proliferation, survival, and invasion.[10] Inhibition of this pathway is a key strategy in cancer therapy. Some Amaryllidaceae alkaloids have been shown to inhibit the STAT3 pathway.[1] While a direct demonstration for hippeastrine hydrobromide is pending, this remains a highly probable mechanism of action.

Experimental Protocol: Western Blot for STAT3 Phosphorylation

This protocol details the method to investigate the inhibitory effect of hippeastrine hydrobromide on STAT3 activation.

-

Cell Culture and Treatment: Culture cancer cells known to have constitutively active STAT3 (e.g., various breast and pancreatic cancer cell lines). Treat the cells with hippeastrine hydrobromide for a short duration (e.g., 1-6 hours).

-

Protein Extraction and Quantification: Prepare cell lysates and determine protein concentrations as described previously.

-

Western Blotting: Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3. A loading control should also be included.

-

Analysis: Quantify the band intensities to determine the ratio of p-STAT3 to total STAT3, which indicates the level of STAT3 activation.

Quantitative Data

Currently, specific IC50 values for the cytotoxicity of hippeastrine hydrobromide against a broad panel of human cancer cell lines are not widely available in published literature. However, studies on hippeastrine have shown inhibitory activity against colon (HT-29) and liver (Hep G2) cancer cells at concentrations around 3.33 µg/mL and 10.0 µg/mL, respectively.

Visualizations of Pathways and Workflows

To aid in the understanding of the complex processes involved in the mechanism of action of hippeastrine hydrobromide, the following diagrams are provided in the DOT language for use with Graphviz.

Caption: Proposed mechanism of action for hippeastrine hydrobromide in cancer cells.

Caption: Visualization of the intrinsic apoptosis pathway potentially induced by hippeastrine hydrobromide.

Caption: A logical workflow for investigating the cytotoxic and pro-apoptotic effects of hippeastrine hydrobromide.

Conclusion and Future Directions

Hippeastrine hydrobromide demonstrates significant potential as an anticancer agent, primarily through the induction of apoptosis and cell cycle arrest. Its inhibitory action on Topoisomerase I provides a clear molecular target. While the involvement of STAT3 signaling inhibition is strongly suggested by the activity of related Amaryllidaceae alkaloids, direct evidence for hippeastrine hydrobromide is a critical area for future investigation.

Further research should focus on:

-

Establishing a comprehensive profile of IC50 values for hippeastrine hydrobromide against a diverse panel of human cancer cell lines.

-

Conducting detailed Western blot analyses to confirm the modulation of specific proteins in the apoptotic and STAT3 signaling pathways.

-

Performing in vivo studies to evaluate the efficacy and safety of hippeastrine hydrobromide in preclinical cancer models.

The information presented in this guide provides a solid foundation for researchers and drug development professionals to advance the study of hippeastrine hydrobromide as a promising candidate for cancer therapy.

References

- 1. ejgm.co.uk [ejgm.co.uk]

- 2. researchgate.net [researchgate.net]

- 3. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Apoptosis-Inducing Effects of Amaryllidaceae Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. iv.iiarjournals.org [iv.iiarjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. Involvement of Bax and Bcl-2 in Induction of Apoptosis by Essential Oils of Three Lebanese Salvia Species in Human Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Expression of caspase-3, Bax and Bcl-2 in hippocampus of rats with diabetes and subarachnoid hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Activation of STAT3 integrates common profibrotic pathways to promote fibroblast activation and tissue fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Antineoplastic Potential of Hippeastrine Hydrobromide: A Technical Guide

For Immediate Release

This whitepaper provides a comprehensive technical overview of the cytotoxic and antineoplastic activities of Hippeastrine hydrobromide, an indole (B1671886) alkaloid derived from the Amaryllidaceae family.[1] This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel plant-derived compounds in oncology.

Executive Summary

Hippeastrine hydrobromide has emerged as a compound of interest in cancer research due to its demonstrated cytotoxic properties.[1] This guide synthesizes the current understanding of its activity, including quantitative efficacy data, detailed experimental methodologies for its evaluation, and insights into its potential mechanisms of action. The information presented herein is designed to facilitate further investigation and development of Hippeastrine hydrobromide as a potential antineoplastic agent.

Quantitative Assessment of Cytotoxic Activity

The cytotoxic potential of Hippeastrine has been quantified against specific molecular targets. Notably, it has shown significant inhibitory activity against Topoisomerase I, a key enzyme in DNA replication and a validated target for cancer therapy.

| Target | IC50 Value | Reference Compound | IC50 Value |

| Topoisomerase I | 7.25 ± 0.20 µg/mL | Camptothecin | 6.72 ± 0.23 µg/mL |

Table 1: Inhibitory Activity of Hippeastrine against Topoisomerase I. [2]

Experimental Protocols

The following sections detail standardized protocols for the evaluation of the cytotoxic and antineoplastic effects of Hippeastrine hydrobromide.

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of cell viability following treatment with Hippeastrine hydrobromide using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Procedure:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with a range of concentrations of Hippeastrine hydrobromide and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.

-

Solubilization: Dissolve the formazan crystals by adding a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol describes the detection and quantification of apoptosis in cancer cells treated with Hippeastrine hydrobromide using flow cytometry.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorescent dye (e.g., FITC) to detect early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is unable to cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Procedure:

-

Cell Treatment: Treat cancer cells with Hippeastrine hydrobromide for a designated time.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.

-

Incubation: Incubate the cells in the dark at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol details the analysis of cell cycle distribution in cancer cells treated with Hippeastrine hydrobromide.

Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be determined.

Procedure:

-

Cell Treatment: Expose cancer cells to Hippeastrine hydrobromide for a specific duration.

-

Cell Fixation: Harvest the cells and fix them in cold 70% ethanol (B145695) to permeabilize the cell membrane.

-

Staining: Treat the cells with RNase A to remove RNA and then stain with a PI solution.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in each phase of the cell cycle.

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways modulated by Hippeastrine hydrobromide are still under investigation, preliminary evidence from related Amaryllidaceae alkaloids suggests potential mechanisms of action.

A study on a related Amaryllidaceae alkaloid demonstrated the induction of apoptosis in triple-negative breast cancer cells (MDA-MB-231). This was associated with an increase in the pro-apoptotic to anti-apoptotic protein ratio (Bax/Bcl-xL) and an arrest of the cell cycle at the G2/M phase.[3] This suggests that Hippeastrine hydrobromide may exert its antineoplastic effects through the intrinsic apoptosis pathway and by disrupting cell cycle progression.

The inhibition of Topoisomerase I by Hippeastrine also points to a direct mechanism of inducing DNA damage and subsequently triggering cell death pathways in cancer cells.

Caption: Proposed Mechanism of Action for Hippeastrine Hydrobromide.

Caption: General Workflow for In Vitro Evaluation.

Conclusion and Future Directions

Hippeastrine hydrobromide demonstrates significant potential as an antineoplastic agent, primarily through the inhibition of Topoisomerase I and the likely induction of apoptosis and cell cycle arrest. Further research is warranted to:

-

Determine the IC50 values of Hippeastrine hydrobromide against a broad panel of human cancer cell lines.

-

Elucidate the specific signaling pathways (e.g., PI3K/Akt, MAPK) modulated by Hippeastrine hydrobromide in cancer cells.

-

Conduct in vivo studies using xenograft models to evaluate the anti-tumor efficacy and safety profile of Hippeastrine hydrobromide.

The comprehensive data and standardized protocols presented in this whitepaper provide a solid foundation for advancing the research and development of Hippeastrine hydrobromide as a novel cancer therapeutic.

References

In Silico Docking Analysis of Hippeastrine Hydrobromide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hippeastrine, an alkaloid isolated from the Amaryllidaceae family, has garnered significant interest in the scientific community for its potential therapeutic applications, including cytotoxic and antiviral activities. This technical guide provides an in-depth analysis of in silico molecular docking studies of Hippeastrine hydrobromide with key protein targets implicated in cancer and viral infections. The document summarizes quantitative binding data, details experimental methodologies, and visualizes relevant biological pathways to offer a comprehensive resource for researchers in drug discovery and development.

Data Presentation: Quantitative Docking Results

The following tables summarize the binding affinities and interactions of Hippeastrine with Cyclin-Dependent Kinase 1 (CDK1) and Topoisomerase I (Top I), two significant targets in cancer therapy.

Table 1: Molecular Docking Summary of Hippeastrine with Protein Targets

| Target Protein | PDB ID | Ligand | Binding Affinity (kcal/mol) | Interacting Residues | Reference |

| Cyclin-Dependent Kinase 1 (CDK1) | 6GU7 | Hippeastrine | -8.5 | ILE10, GLY11, VAL18, ALA31, VAL64, PHE80, GLU81, LEU83, GLN132, LEU135 | [1] |

| Topoisomerase I-DNA Complex | 1T8I | Hippeastrine | -7.9 | Not explicitly detailed in the available abstract. Covalent binding with DNA is suggested. | [2] |

Table 2: Interaction Details for Hippeastrine Docking with CDK1

| Interacting Residue | Interaction Type |

| ILE10 | Hydrophobic |

| GLY11 | Hydrogen Bond |

| VAL18 | Hydrophobic |

| ALA31 | Hydrophobic |

| VAL64 | Hydrophobic |

| PHE80 | Pi-Alkyl |

| GLU81 | Hydrogen Bond |

| LEU83 | Hydrophobic |

| GLN132 | Hydrogen Bond |

| LEU135 | Hydrophobic |

Experimental Protocols

Molecular Docking of Hippeastrine with CDK1

The in silico analysis of Hippeastrine's interaction with CDK1 was performed using a molecular docking approach to predict the binding conformation and affinity.[1]

1. Protein and Ligand Preparation:

-

Protein: The three-dimensional crystal structure of human CDK1 (PDB ID: 6GU7) was obtained from the Protein Data Bank. The protein structure was prepared by removing water molecules, adding polar hydrogens, and assigning Kollman charges using AutoDock Tools.

-

Ligand: The 3D structure of Hippeastrine was generated and optimized using appropriate molecular modeling software. Gasteiger charges were computed for the ligand.

2. Docking Simulation:

-

Software: AutoDock Vina was utilized for the molecular docking simulations.

-

Grid Box: A grid box was defined to encompass the active site of CDK1, centered on the co-crystallized ligand coordinates to ensure the search space included the binding pocket.

-

Docking Parameters: The Lamarckian Genetic Algorithm was employed with a set number of genetic algorithm runs. The docking results were clustered based on root-mean-square deviation (RMSD) values.

3. Analysis of Results:

-

The conformation with the lowest binding energy was selected as the most probable binding mode.

-

Intermolecular interactions, including hydrogen bonds and hydrophobic interactions, between Hippeastrine and the amino acid residues of CDK1 were analyzed using discovery visualization software.

Molecular Docking of Hippeastrine with Topoisomerase I-DNA Complex

The study of Hippeastrine's interaction with the Topoisomerase I-DNA complex aimed to elucidate its antiproliferative mechanism.[2]

1. Target and Ligand Preparation:

-

Target: The crystal structure of the human Topoisomerase I-DNA complex (PDB ID: 1T8I) was retrieved from the Protein Data Bank. The structure was prepared for docking by removing any existing ligands and water molecules.

-

Ligand: The structure of Hippeastrine was prepared and optimized for docking.

2. Docking Protocol:

-

Software: The specific docking software used was not detailed in the available abstract, but common tools for such studies include AutoDock, Glide, or GOLD.[3]

-

Search Algorithm: A search algorithm was used to explore the conformational space of the ligand within the defined binding site of the Topoisomerase I-DNA complex.

-

Scoring Function: A scoring function was employed to estimate the binding affinity (free energy of binding) for each generated pose.

3. Interaction Analysis:

-

The resulting docked poses were analyzed to identify the most stable binding conformation.

-

The analysis focused on the interactions between Hippeastrine and the residues of both the Topoisomerase I enzyme and the DNA molecule, with the results suggesting a covalent interaction with the DNA.[2]

Research Gap: In Silico Studies of Hippeastrine with Zika Virus Proteins

While Hippeastrine has been identified as a potential drug candidate against the Zika virus (ZIKV), a comprehensive search of available scientific literature did not yield specific in silico molecular docking studies of Hippeastrine with ZIKV protein targets.[3] The mechanism of its anti-ZIKV activity at the molecular level, particularly its direct interactions with viral proteins such as the NS2B-NS3 protease or the NS5 polymerase, remains to be elucidated through computational docking and simulation studies. This represents a significant research gap and a promising avenue for future investigation.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

References

Pharmacokinetic Profile of Hippeastrine Hydrobromide in Preclinical Models: A Methodological Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hippeastrine, an alkaloid isolated from the Amaryllidaceae family, and its hydrobromide salt, have garnered interest for their potential therapeutic applications, including antiviral and antineoplastic activities. A thorough understanding of a drug candidate's pharmacokinetic (PK) profile—encompassing its absorption, distribution, metabolism, and excretion (ADME)—is fundamental to preclinical development. This whitepaper provides a comprehensive guide to the methodologies typically employed in characterizing the pharmacokinetic profile of a compound like Hippeastrine hydrobromide in preclinical models.

Due to the current lack of publicly available, specific pharmacokinetic data for Hippeastrine hydrobromide, this document will focus on the established experimental protocols and data presentation standards that would be essential for such a study. This guide is intended to serve as a foundational resource for researchers designing and executing preclinical PK studies for this and similar natural product-derived compounds.

Core Principles of Preclinical Pharmacokinetic Analysis

The primary goal of preclinical pharmacokinetic studies is to characterize the disposition of a drug candidate in a living organism. These studies are critical for dose selection in efficacy and toxicology studies, and for predicting the drug's behavior in humans. Key parameters evaluated include:

-

Absorption: The process by which the drug enters the systemic circulation. For oral administration, this includes evaluating bioavailability.

-

Distribution: The reversible transfer of a drug from the systemic circulation to various tissues and organs.

-

Metabolism: The chemical modification of the drug by the body, primarily by enzymes in the liver.

-

Excretion: The removal of the drug and its metabolites from the body, typically via urine and feces.

Experimental Protocols for Preclinical Pharmacokinetic Studies

The following sections detail the standard methodologies for conducting in vivo pharmacokinetic studies in common preclinical models such as rats and mice.

Animal Models and Dosing

-

Species Selection: Rodent models, such as Sprague-Dawley or Wistar rats and CD-1 or C57BL/6 mice, are commonly used for initial PK screening due to their well-characterized physiology and ease of handling.

-

Housing and Acclimation: Animals should be housed in controlled conditions (temperature, humidity, and light-dark cycle) and allowed to acclimate for a minimum of one week before the study.

-

Dosing Formulation: Hippeastrine hydrobromide would be formulated in a suitable vehicle (e.g., saline, polyethylene (B3416737) glycol, or a cyclodextrin-based solution) to ensure complete dissolution and stability. The formulation's pH and osmolality should be physiologically compatible.

-

Administration Routes:

-

Intravenous (IV) Bolus: Administered typically via the tail vein to determine the drug's disposition independent of absorption, providing a baseline for calculating absolute bioavailability.

-

Oral Gavage (PO): Used to assess oral absorption and bioavailability.

-

-

Dose Selection: Dose levels are typically determined from prior in vitro cytotoxicity or in vivo efficacy studies. A minimum of three dose levels are often used in initial studies to assess dose proportionality.

Sample Collection and Processing

-

Blood Sampling: Serial blood samples are collected at predetermined time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours). The sampling schedule is designed to capture the absorption, distribution, and elimination phases. Blood is typically collected from the tail vein, saphenous vein, or via terminal cardiac puncture.

-

Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuged to separate the plasma. Plasma samples are then stored at -80°C until analysis.

-

Urine and Feces Collection: For excretion studies, animals are housed in metabolic cages that allow for the separate collection of urine and feces over a specified period (e.g., 72 hours).

Bioanalytical Method

-

Method of Choice: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying drug concentrations in biological matrices due to its high sensitivity, selectivity, and speed.

-

Method Validation: The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA or EMA) for parameters such as accuracy, precision, linearity, selectivity, stability, and matrix effect.

-

Sample Analysis: Plasma, urine, and fecal homogenate samples are processed (e.g., via protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate the analyte of interest before injection into the LC-MS/MS system.

Data Presentation and Analysis

Clear and concise presentation of quantitative data is crucial for the interpretation of pharmacokinetic results.

Tabulation of Pharmacokinetic Parameters

Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis (NCA) with software such as WinNonlin® or Phoenix™. The key parameters are summarized in tables for easy comparison across dose groups and administration routes.

Table 1: Hypothetical Pharmacokinetic Parameters of Hippeastrine Hydrobromide in Rats Following Intravenous Administration

| Parameter | Units | 1 mg/kg | 5 mg/kg | 10 mg/kg |

| C₀ | ng/mL | Data | Data | Data |

| AUC₀-t | ngh/mL | Data | Data | Data |

| AUC₀-∞ | ngh/mL | Data | Data | Data |

| t₁/₂ | h | Data | Data | Data |

| CL | mL/h/kg | Data | Data | Data |

| Vd | L/kg | Data | Data | Data |

| C₀: Initial plasma concentration; AUC₀-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC₀-∞: Area under the plasma concentration-time curve from time zero to infinity; t₁/₂: Elimination half-life; CL: Clearance; Vd: Volume of distribution. |

Table 2: Hypothetical Pharmacokinetic Parameters of Hippeastrine Hydrobromide in Rats Following Oral Administration

| Parameter | Units | 10 mg/kg | 50 mg/kg | 100 mg/kg |

| Cmax | ng/mL | Data | Data | Data |

| Tmax | h | Data | Data | Data |

| AUC₀-t | ngh/mL | Data | Data | Data |

| AUC₀-∞ | ngh/mL | Data | Data | Data |

| t₁/₂ | h | Data | Data | Data |

| F (%) | % | Data | Data | Data |

| Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; F (%): Absolute bioavailability. |

Visualization of Pharmacokinetic Workflows

Visual diagrams are essential for illustrating complex experimental processes and logical flows.

In Vivo Pharmacokinetic Study Workflow

Signaling Pathways and Metabolic Fate

While specific signaling pathways modulated by Hippeastrine are under investigation, its metabolic fate would be a key area of study in preclinical models.

Metabolite Identification

-

In Vitro Metabolism: Incubating Hippeastrine hydrobromide with liver microsomes or hepatocytes from different species (including human) can identify major metabolic pathways (e.g., oxidation, glucuronidation) and the cytochrome P450 (CYP) enzymes involved.

-

In Vivo Metabolite Profiling: Analysis of plasma, urine, and feces from in vivo studies using high-resolution mass spectrometry can identify and structurally elucidate the metabolites formed.

General Metabolic Pathways for Xenobiotics

Conclusion

The preclinical pharmacokinetic profiling of Hippeastrine hydrobromide is a critical step in its development as a potential therapeutic agent. Although specific data is not yet publicly available, the methodologies outlined in this guide provide a robust framework for conducting such studies. A comprehensive understanding of the ADME properties of Hippeastrine hydrobromide in preclinical models will be instrumental in guiding future clinical development, ensuring the selection of safe and efficacious dosing regimens. The generation and dissemination of these data will be a vital contribution to the scientific community and the advancement of this promising natural product.

The Biosynthesis of Hippeastrine in Lycoris radiata: A Technical Guide for Researchers

For Immediate Release

This whitepaper provides a comprehensive technical overview of the biosynthetic pathway of Hippeastrine, a homolycorine-type Amaryllidaceae alkaloid found in Lycoris radiata (Red Spider Lily). This document is intended for researchers, scientists, and drug development professionals interested in the biosynthesis, metabolic engineering, and potential therapeutic applications of this class of compounds.

Introduction

Lycoris radiata is a well-known medicinal plant that produces a diverse array of Amaryllidaceae alkaloids, a group of compounds with significant pharmacological activities. Among these, Hippeastrine, a homolycorine-type alkaloid, has garnered interest for its potential biological activities. Understanding the intricate biosynthetic pathway of Hippeastrine is crucial for its sustainable production through metabolic engineering and for the discovery of novel enzymatic catalysts. This guide synthesizes the current knowledge on the biosynthetic route to Hippeastrine, from its primary metabolic precursors to the final intricate molecular architecture.

The Core Biosynthetic Pathway of Amaryllidaceae Alkaloids

The biosynthesis of Hippeastrine is a branch of the larger Amaryllidaceae alkaloid pathway, which originates from the aromatic amino acids L-phenylalanine and L-tyrosine.[1][2]

Formation of the Norbelladine Scaffold

The initial steps involve the formation of two key precursors: 3,4-dihydroxybenzaldehyde (B13553) and tyramine.

-

L-Phenylalanine is converted to 3,4-dihydroxybenzaldehyde through a series of enzymatic reactions involving phenylalanine ammonia-lyase (PAL) , cinnamate-4-hydroxylase (C4H) , and other enzymes of the phenylpropanoid pathway.[3]

-

L-Tyrosine is decarboxylated by tyrosine decarboxylase (TYDC) to yield tyramine.[4]

These two precursors then condense to form a Schiff base, which is subsequently reduced to yield the central intermediate, norbelladine .[3]

The Key Intermediate: 4'-O-Methylnorbelladine

Norbelladine is then methylated by the enzyme norbelladine 4'-O-methyltransferase (N4OMT) to produce 4'-O-methylnorbelladine .[3][4] This molecule is the last common precursor before the pathway branches into the various Amaryllidaceae alkaloid skeletons.[3]

The Biosynthesis of the Homolycorine (B1213549) Skeleton

The characteristic homolycorine skeleton of Hippeastrine is formed through a series of complex enzymatic transformations starting from 4'-O-methylnorbelladine.

Ortho-para' Oxidative Coupling and the Formation of Norpluviine (B12688598)

The biosynthesis of homolycorine-type alkaloids proceeds through an initial ortho-para' oxidative coupling of 4'-O-methylnorbelladine.[2][4] This reaction is catalyzed by a cytochrome P450 enzyme , likely belonging to the CYP96T subfamily , to form a lycorine-type skeleton.[4] The resulting intermediate is norpluviine .[5][6]

Conversion of Norpluviine to the Homolycorine Core

The transformation from the lycorine-type skeleton of norpluviine to the homolycorine skeleton is a key and complex step. It is proposed to involve the following sequence of events[5][6]:

-

Ring Opening: An enzymatic oxidation likely leads to the cleavage of a bond within the heterocyclic ring of norpluviine.

-

Intramolecular Rotation: The opened structure undergoes a conformational change through rotation around a single bond.

-

Hemiacetal Formation: A subsequent intramolecular cyclization results in the formation of a hemiacetal, which establishes the characteristic homolycorine scaffold.

The specific enzymes catalyzing these transformations are yet to be fully characterized but are likely to be oxidoreductases and potentially isomerases.

Late-Stage Modifications to Yield Hippeastrine

Once the basic homolycorine skeleton is formed, a series of late-stage modifications, including hydroxylations, methylations, and the formation of a methylenedioxy bridge, are required to produce Hippeastrine. While the exact sequence and the enzymes responsible for these final steps in Lycoris radiata are not yet elucidated, they are presumed to be carried out by enzymes such as cytochrome P450 monooxygenases, methyltransferases, and dehydrogenases.[1]

Quantitative Data

Quantitative data on the intermediates and enzymatic activities in the Hippeastrine biosynthetic pathway are limited. The available data primarily focuses on the concentration of the final product in the plant.

| Compound | Plant Part | Concentration (mg/g DW) | Reference |

| Hippeastrine | Bulbs | 0.01 - 0.31 | [1 (from initial search)] |

DW: Dry Weight

Experimental Protocols

General Protocol for Extraction and Quantification of Amaryllidaceae Alkaloids from Lycoris radiata

This protocol is a representative method based on literature for the analysis of Amaryllidaceae alkaloids, including Hippeastrine.

1. Sample Preparation:

- Collect fresh bulbs of Lycoris radiata.

- Wash the bulbs to remove soil and debris.

- Separate the scales and cut them into small pieces.

- Freeze-dry the plant material and then grind it into a fine powder.

2. Extraction:

- Weigh approximately 100 mg of the dried powder into a centrifuge tube.

- Add 1.5 mL of extraction solvent (e.g., 80% methanol).

- Vortex the mixture for 1 minute.

- Sonication in an ultrasonic bath for 30 minutes at room temperature.

- Centrifuge the mixture at 12,000 rpm for 15 minutes.

- Collect the supernatant.

- Repeat the extraction process on the pellet two more times.

- Pool the supernatants and evaporate to dryness under a stream of nitrogen or using a rotary evaporator.

3. Solid-Phase Extraction (SPE) for Cleanup (Optional):

- Re-dissolve the dried extract in a suitable solvent (e.g., 10% methanol).

- Use a C18 SPE cartridge, pre-conditioned with methanol (B129727) and then with water.

- Load the sample onto the cartridge.

- Wash the cartridge with water to remove polar impurities.

- Elute the alkaloids with methanol.

- Evaporate the eluate to dryness.

4. LC-MS/MS Analysis:

- Reconstitute the dried extract in a known volume of the initial mobile phase (e.g., 200 µL).

- Filter the sample through a 0.22 µm syringe filter.

- Inject an aliquot (e.g., 5 µL) into an HPLC or UHPLC system coupled to a mass spectrometer.

- Chromatographic Conditions (Example):

- Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

- Mobile Phase A: Water with 0.1% formic acid.

- Mobile Phase B: Acetonitrile with 0.1% formic acid.

- Gradient: A suitable gradient to separate the alkaloids of interest.

- Flow Rate: 0.3 mL/min.

- Column Temperature: 40 °C.

- Mass Spectrometry Conditions (Example):

- Ionization Mode: Positive Electrospray Ionization (ESI+).

- Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification, using known transitions for Hippeastrine and other alkaloids.

- Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum sensitivity.

5. Quantification:

- Prepare a calibration curve using an authentic standard of Hippeastrine.

- Calculate the concentration of Hippeastrine in the samples based on the peak area and the calibration curve.

Visualizations

Caption: Overview of the Hippeastrine biosynthesis pathway.

Caption: Experimental workflow for alkaloid analysis.

Conclusion and Future Perspectives

The biosynthetic pathway of Hippeastrine in Lycoris radiata is a complex and fascinating example of plant specialized metabolism. While the general route has been outlined, significant gaps in our knowledge remain, particularly concerning the enzymes that catalyze the later, more specific steps of homolycorine biosynthesis. Future research should focus on the identification and characterization of these novel enzymes, which could be valuable biocatalysts for synthetic biology applications. The elucidation of the complete pathway will not only advance our fundamental understanding of plant biochemistry but also open up new avenues for the sustainable production of Hippeastrine and other valuable Amaryllidaceae alkaloids.

References

- 1. Navigating Amaryllidaceae alkaloids: bridging gaps and charting biosynthetic territories - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Alkaloid Profile Characterisation and Bioactivity Evaluation of Bolivian Hippeastrum Species (Amaryllidaceae) as Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Amaryllidaceae alkaloids: biosynthesis and methods for enzyme discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biosynthesis and Biological Activities of Newly Discovered Amaryllidaceae Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Preliminary In Vitro Screening of Hippeastrine Hydrobromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hippeastrine, an indole (B1671886) alkaloid sourced from the Amaryllidaceae plant family, has demonstrated notable cytotoxic and antineoplastic properties.[1] This technical guide provides a consolidated overview of the preliminary in vitro screening methodologies applicable to Hippeastrine hydrobromide. The document outlines experimental protocols for key assays, presents available quantitative data, and visualizes relevant biological pathways and workflows to support further research and development.

Biological Activity and Quantitative Data

Hippeastrine has been identified as a cytotoxic agent with potential applications in oncology and virology. A key mechanism of its anticancer activity is the inhibition of topoisomerase I, an enzyme crucial for DNA replication and transcription.

Data Presentation

The following table summarizes the available quantitative data for the in vitro activity of Hippeastrine.

| Assay Type | Target | Cell Line/Enzyme | Metric | Value | Reference |

| Enzyme Inhibition | Topoisomerase I | - | IC50 | 7.25 ± 0.20 µg/mL | [2] |

| Antiproliferative | - | Hep G2 (Hepatocellular Carcinoma) | - | Inhibition Observed | [2] |

| Antiproliferative | - | HT-29 (Colorectal Adenocarcinoma) | - | Inhibition Observed | [2] |

Note: Specific IC50 values for the antiproliferative activity against Hep G2 and HT-29 cell lines were not available in the reviewed literature.

Experimental Protocols

Detailed methodologies for the in vitro screening of Hippeastrine hydrobromide are provided below. These are standardized protocols widely used in the field and are applicable for the evaluation of novel chemical entities.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[3][4][5]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT, into purple formazan (B1609692) crystals.[3] The concentration of these crystals, which is directly proportional to the number of viable cells, can be quantified by measuring the absorbance at a specific wavelength.[4]

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and incubate overnight to allow for attachment.

-

Compound Treatment: Treat the cells with varying concentrations of Hippeastrine hydrobromide. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[5]

-

Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Apoptosis Detection: Annexin V-FITC/PI Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6]

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[7][8] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated with a fluorophore like FITC, can identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot penetrate the membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells, where the membrane integrity is compromised.[7][8]

Protocol:

-

Cell Treatment: Treat cells with Hippeastrine hydrobromide at various concentrations for a defined period.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Washing: Wash the cells with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer.

-

Staining: Add Annexin V-FITC and PI to the cell suspension.[9]

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.

Cell Cycle Analysis: Propidium Iodide Staining

Flow cytometry with PI staining is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[10][11]

Principle: PI is a fluorescent dye that intercalates into the DNA of cells. The amount of fluorescence emitted is directly proportional to the DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.[12]

Protocol:

-

Cell Treatment: Expose cells to different concentrations of Hippeastrine hydrobromide for a set duration.

-

Cell Harvesting: Collect the cells.

-

Fixation: Fix the cells in ice-cold 70% ethanol (B145695) to permeabilize the cell membrane.[13][14][15]

-

Washing: Wash the fixed cells with PBS.

-

RNase Treatment: Treat the cells with RNase to prevent the staining of RNA by PI.[12][13]

-

PI Staining: Add PI staining solution to the cells.

-

Incubation: Incubate the cells in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is typically displayed as a histogram, from which the percentage of cells in each phase of the cell cycle can be calculated.[16]

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the in vitro screening of Hippeastrine hydrobromide.

Signaling Pathways

References

- 1. Hippeastrine | C17H17NO5 | CID 441594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. merckmillipore.com [merckmillipore.com]

- 6. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]

- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. static.igem.org [static.igem.org]

- 10. Flow cytometry with PI staining | Abcam [abcam.com]

- 11. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. vet.cornell.edu [vet.cornell.edu]

- 13. ucl.ac.uk [ucl.ac.uk]

- 14. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 15. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]

- 16. biorxiv.org [biorxiv.org]

Hippeastrine Hydrobromide: A Comprehensive Technical Guide for Therapeutic Agent Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hippeastrine, a naturally occurring Amaryllidaceae alkaloid, has garnered significant interest within the scientific community for its potential as a therapeutic agent. This technical guide provides an in-depth overview of the current state of research on Hippeastrine hydrobromide, its better-known salt form. The document consolidates available data on its antiviral and anticancer activities, explores its known mechanisms of action, and presents detailed experimental protocols. Furthermore, it visualizes key cellular signaling pathways potentially modulated by this compound and outlines experimental workflows, offering a foundational resource for researchers and professionals in drug development. While promising, the guide also highlights the existing gaps in knowledge, particularly concerning its direct interactions with specific signaling cascades and the absence of comprehensive in vivo and clinical data, thereby charting a course for future research endeavors.

Introduction

Hippeastrine is a lycorine-type alkaloid isolated from various species of the Amaryllidaceae family, such as those from the Hippeastrum, Lycoris, and Crinum genera.[1] Like many Amaryllidaceae alkaloids, Hippeastrine has demonstrated a range of biological activities, most notably cytotoxic and antiviral effects.[2][3] The hydrobromide salt of Hippeastrine is often utilized in research due to its improved solubility and stability. This guide focuses on the therapeutic potential of Hippeastrine hydrobromide, summarizing the existing quantitative data, detailing relevant experimental procedures, and illustrating associated cellular pathways to facilitate further investigation and development.

Therapeutic Potential and Mechanism of Action

Hippeastrine hydrobromide has shown promise in two primary therapeutic areas: virology and oncology.

Antiviral Activity

Hippeastrine has demonstrated notable efficacy against the Zika virus (ZIKV). In vitro studies have shown that it can both prevent and clear ZIKV infection in human neural progenitor cells (hNPCs) with an effective concentration (EC50) of 5.5 μM.[3] Research suggests that Hippeastrine can rescue ZIKV-infected organoids by preventing viral activity and restoring structural defects associated with microcephaly.[3] The antiviral activity of Hippeastrine and its derivatives has also been noted against the Yellow Fever Virus (YFV), though specific quantitative data for the parent compound is not yet available.[4][5]

Anticancer Activity

The anticancer potential of Hippeastrine is primarily attributed to its activity as a DNA topoisomerase I (Top I) inhibitor.[6] Topoisomerase I is a crucial enzyme involved in DNA replication and transcription, and its inhibition can lead to apoptosis in cancer cells. Hippeastrine has been shown to inhibit Top I in a dose-dependent manner, with a half-maximal inhibitory concentration (IC50) of 7.25 µg/mL.[6][7] Furthermore, Hippeastrine has exhibited cytotoxic effects against a range of human cancer cell lines.[2][6]

Quantitative Data

The following tables summarize the available quantitative data for the biological activity of Hippeastrine.

Table 1: Antiviral Activity of Hippeastrine

| Virus | Cell Line | Activity Metric | Value | Reference |

| Zika Virus (ZIKV) | hNPCs | EC50 | 5.5 µM | [3] |

Table 2: Anticancer Activity of Hippeastrine

| Target/Cell Line | Activity Metric | Value | Reference |

| DNA Topoisomerase I | IC50 | 7.25 µg/mL | [6][7] |

| Jurkat (Leukemia) | IC50 | ~1.04 - 1.99 µM (for related alkaloid montanine) | [2] |

| MOLT-4 (Leukemia) | IC50 | ~1.04 - 1.99 µM (for related alkaloid montanine) | [2] |

| A549 (Lung Cancer) | IC50 | ~1.04 - 1.99 µM (for related alkaloid montanine) | [2] |

| HT-29 (Colon Cancer) | IC50 | Not specified | [6] |

| HepG2 (Liver Cancer) | IC50 | Not specified | [6] |

| PANC-1 (Pancreatic Cancer) | IC50 | Not specified | [2] |

| A2780 (Ovarian Cancer) | IC50 | Not specified | [2] |

| HeLa (Cervical Cancer) | IC50 | Not specified | [2] |

| MCF-7 (Breast Cancer) | IC50 | Not specified | [2] |

| SAOS-2 (Osteosarcoma) | IC50 | Not specified | [2] |

Note: Some IC50 values are for a structurally related Amaryllidaceae alkaloid, montanine, and are included for comparative purposes, highlighting the potential of this class of compounds.

Potential Signaling Pathway Interactions

While direct evidence of Hippeastrine hydrobromide's interaction with specific signaling pathways is still emerging, its known biological activities suggest potential modulation of several key cellular cascades. The following sections describe these pathways and their relevance to the therapeutic effects of Hippeastrine.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immune responses, cell proliferation, and survival.[8] Dysregulation of this pathway is implicated in various diseases, including viral infections and cancer. Many antiviral and anticancer agents exert their effects by inhibiting NF-κB activation.[9][10] Given Hippeastrine's therapeutic potential in these areas, it is plausible that it may modulate the NF-κB signaling cascade.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response.[11] Activation of Nrf2 leads to the expression of a battery of antioxidant and cytoprotective genes, which can protect cells from oxidative stress-induced damage. Oxidative stress is a common feature of both viral infections and cancer, and Nrf2 activators are being investigated as potential therapeutic agents.[12][13] The potential of Hippeastrine to modulate this pathway warrants investigation.

Ephrin Receptor Signaling

Ephrin (Eph) receptors and their ephrin ligands are key players in cell-cell communication, regulating processes such as cell adhesion, migration, and tissue patterning.[14][15] Dysregulation of Ephrin signaling is implicated in cancer progression and metastasis.[16] Small molecules that inhibit Ephrin receptor-ligand interactions are being explored as anticancer therapeutics.[17][18] Given Hippeastrine's cytotoxic properties, investigating its potential interaction with Ephrin receptors is a logical next step.

PPAR Signaling Pathway

Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors that regulate gene expression involved in lipid metabolism, inflammation, and cell differentiation.[19] Modulation of PPAR signaling has been shown to have therapeutic effects in various diseases, including metabolic disorders, inflammation, and cancer.[20] Some studies suggest a role for PPARs in viral infections.[21][22] The diverse biological activities of Hippeastrine suggest a potential, yet unexplored, interaction with PPAR signaling.

References

- 1. researchgate.net [researchgate.net]

- 2. acgpubs.org [acgpubs.org]

- 3. Alkaloid Profile Characterisation and Bioactivity Evaluation of Bolivian Hippeastrum Species (Amaryllidaceae) as Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potential Antiviral Compounds from Hippeastrum puniceum Bulb Against Yellow Fever Virus: Bioassay-Guided Fractionation and In Silico Pharmacokinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 10. The NF-κB Pharmacopeia: Novel Strategies to Subdue an Intractable Target - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of the NF-κB Pathway in Human Intestinal Epithelial Cells by Commensal Streptococcus salivarius - PMC [pmc.ncbi.nlm.nih.gov]

- 12. EphB receptor-binding peptides identified by phage display enable design of an antagonist with ephrin-like affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Therapeutic potential of targeting the Eph/ephrin signaling complex - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cell lines ic50: Topics by Science.gov [science.gov]

- 15. researchgate.net [researchgate.net]

- 16. Targeting Eph Receptors with Peptides and Small Molecules: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Kinetic analysis of the binding of monomeric and dimeric ephrins to Eph receptors: correlation to function in a growth cone collapse assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Transactivation of peroxisome proliferator-activated receptor alpha by green tea extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Activation of peroxisome proliferator-activated receptors by chlorinated hydrocarbons and endogenous steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. selleck.co.jp [selleck.co.jp]

- 22. Inhibition of Nuclear Factor Kappa B Prevents the Development of Experimental Periapical Lesions - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and History of Hippeastrine Hydrobromide: A Technical Guide

Abstract

Hippeastrine, a naturally occurring Amaryllidaceae alkaloid, has garnered significant interest within the scientific community for its notable cytotoxic and antiviral properties. This technical guide provides a comprehensive overview of the discovery, history, and key scientific findings related to Hippeastrine and its hydrobromide salt. It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into its chemical properties, isolation, and biological activities.

Introduction

Hippeastrine is a homolycorine-type Amaryllidaceae alkaloid first isolated in the mid-20th century.[1] Structurally, it is an indole (B1671886) alkaloid characterized by a delta-lactone, a secondary alcohol, and an organic heteropentacyclic compound.[2] Its hydrobromide salt is a common form used in research. This document details the timeline of its discovery, its physicochemical characteristics, and the experimental methodologies employed in its study.

Discovery and History

The first reported isolation of Hippeastrine dates back to 1956 by H. G. Boit.[1][3] In his work published in Chemische Berichte, Boit detailed the extraction of several alkaloids, including Hippeastrine, from the plant Hippeastrum vittatum.[1] This initial discovery laid the groundwork for future phytochemical investigations into the Amaryllidaceae family, which is now recognized as a rich source of diverse and biologically active alkaloids.[1][4]

Subsequent studies have identified Hippeastrine in various other species of the Amaryllidaceae family, such as Hippeastrum puniceum and Hymenocallis littoralis.[2] The hydrobromide salt of Hippeastrine is frequently utilized in pharmacological studies, and it is identified by the CAS number 22352-41-6.[2]

Physicochemical Properties

Hippeastrine and its hydrobromide salt possess distinct physicochemical properties that are crucial for their handling, formulation, and biological activity. While specific experimental data for the hydrobromide salt is limited in publicly available literature, the properties of the free base are well-documented.

Table 1: Physicochemical Properties of Hippeastrine

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₇NO₅ | PubChem[2] |

| Molecular Weight | 315.32 g/mol | PubChem[2] |

| IUPAC Name | (2S,3S,9S,10S)-9-hydroxy-4-methyl-11,16,18-trioxa-4-azapentacyclo[11.7.0.0²,¹⁰.0³,⁷.0¹⁵,¹⁹]icosa-1(20),7,13,15(19)-tetraen-12-one | PubChem[2] |

| CAS Number | 477-17-8 | PubChem[2] |

| Hippeastrine HBr CAS | 22352-41-6 | PubChem[2] |

| Topological Polar Surface Area | 68.2 Ų | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 6 | PubChem[2] |

| XLogP3-AA | 0.7 | PubChem[2] |

Experimental Protocols

Isolation of Hippeastrine

While the specific details of the original 1956 isolation by H. G. Boit require access to the original publication, modern phytochemical studies have established standardized methods for the extraction and purification of Hippeastrine from plant sources.

General Protocol for Isolation from Hippeastrum Bulbs:

-

Extraction: Air-dried and powdered plant material (e.g., bulbs of Hippeastrum species) is extracted with a polar solvent, typically methanol (B129727) or ethanol (B145695), at room temperature for an extended period (e.g., 48-72 hours).

-

Acid-Base Partitioning: The crude extract is concentrated under reduced pressure, and the residue is subjected to an acid-base extraction. The extract is acidified (e.g., with 2% sulfuric acid), and the acidic solution is washed with a nonpolar solvent (e.g., diethyl ether or chloroform) to remove neutral compounds. The acidic aqueous layer is then basified (e.g., with ammonium (B1175870) hydroxide (B78521) to pH 9-10) and extracted with a chlorinated solvent (e.g., chloroform (B151607) or dichloromethane) to isolate the alkaloid fraction.

-

Chromatographic Purification: The crude alkaloid extract is subjected to column chromatography over silica (B1680970) gel, eluting with a gradient of solvents (e.g., chloroform-methanol mixtures of increasing polarity). Fractions are monitored by thin-layer chromatography (TLC).

-

Final Purification: Fractions containing Hippeastrine are combined and further purified by preparative TLC or recrystallization to yield the pure alkaloid.

Synthesis of Hippeastrine Hydrobromide

The hydrobromide salt of Hippeastrine can be prepared by treating a solution of the free base in a suitable solvent (e.g., ethanol or methanol) with a solution of hydrobromic acid.

General Protocol:

-

Dissolve purified Hippeastrine in a minimal amount of a suitable alcohol (e.g., anhydrous ethanol).

-

Add a stoichiometric amount of a standardized solution of hydrobromic acid in the same solvent dropwise with stirring.

-

The Hippeastrine hydrobromide salt will precipitate out of the solution.

-

The precipitate is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Biological Activities and Mechanism of Action

Hippeastrine has demonstrated a range of biological activities, with its cytotoxic and antiviral effects being the most extensively studied.

Cytotoxic Activity and Topoisomerase I Inhibition

Hippeastrine exhibits significant cytotoxic activity against various cancer cell lines. This activity is, at least in part, attributed to its function as a topoisomerase I inhibitor. Topoisomerase I is a crucial enzyme involved in relieving torsional strain in DNA during replication and transcription. By inhibiting this enzyme, Hippeastrine leads to the accumulation of DNA strand breaks, ultimately triggering programmed cell death (apoptosis) in rapidly dividing cancer cells.

The inhibition of Topoisomerase I by compounds like Hippeastrine initiates a cascade of cellular events that lead to apoptosis. This signaling pathway is a critical area of cancer research.

Antiviral Activity

Hippeastrine has also been identified as a potent antiviral agent. Notably, it has shown activity against the Zika virus (ZIKV).[5] While the precise mechanism of its anti-ZIKV action is still under investigation, studies have shown that it can block and clear the infection in vitro.[5]

Conclusion

Hippeastrine, since its initial discovery in 1956, has emerged as a promising natural product with significant therapeutic potential. Its hydrobromide salt serves as a valuable tool for ongoing research into its cytotoxic and antiviral properties. The elucidation of its mechanism of action, particularly its role as a topoisomerase I inhibitor, has opened avenues for its potential development as an anticancer agent. Further research is warranted to fully understand its therapeutic applications and to explore the full potential of this fascinating Amaryllidaceae alkaloid.

References

Spectroscopic Data of Hippeastrine Hydrobromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Spectroscopic Data

The following tables summarize the key spectroscopic data for Hippeastrine. This information has been compiled from publicly available scientific literature.

¹H NMR Spectroscopic Data